

Structure and chemical formula of Methyl 2-cyano-5-fluorobenzoate

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Compound of Interest

Compound Name: Methyl 2-cyano-5-fluorobenzoate

Cat. No.: B1313774

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An In-depth Technical Guide to Methyl 2-cyano-5-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Methyl 2-cyano-5-fluorobenzoate**, a key building block in modern medicinal chemistry. It covers its chemical structure, properties, synthesis, and reactivity, offering valuable information for its application in research and drug development.

General Information

Methyl 2-cyano-5-fluorobenzoate is an aromatic compound featuring a benzoate backbone substituted with cyano and fluoro groups. These functional groups make it a versatile reagent for creating more complex molecules.

Identifier	Value
IUPAC Name	methyl 2-cyano-5-fluorobenzoate
CAS Number	606080-43-7[1][2][3]
Molecular Formula	C ₉ H ₆ FNO ₂ [2][4]
Molecular Weight	179.15 g/mol [2][4][5]

Chemical Structure

The structure consists of a benzene ring where the methyl ester and cyano groups are positioned ortho to each other, and the fluorine atom is in the para position relative to the cyano group.

2D Structure:

Physicochemical Properties

This table summarizes the key physical and chemical properties of **Methyl 2-cyano-5-fluorobenzoate**.

Property	Value	Source
Molecular Weight	179.15	--INVALID-LINK--[2][3]
Appearance	White to off-white powder	Generic
Solubility	Soluble in organic solvents like DMF	--INVALID-LINK--[2]

Note: Specific values for properties like melting and boiling points are not consistently available across public sources and should be confirmed with a certificate of analysis from a supplier.

Synthesis Protocol

A common laboratory-scale synthesis of **Methyl 2-cyano-5-fluorobenzoate** involves a cyanation reaction using a bromine precursor.

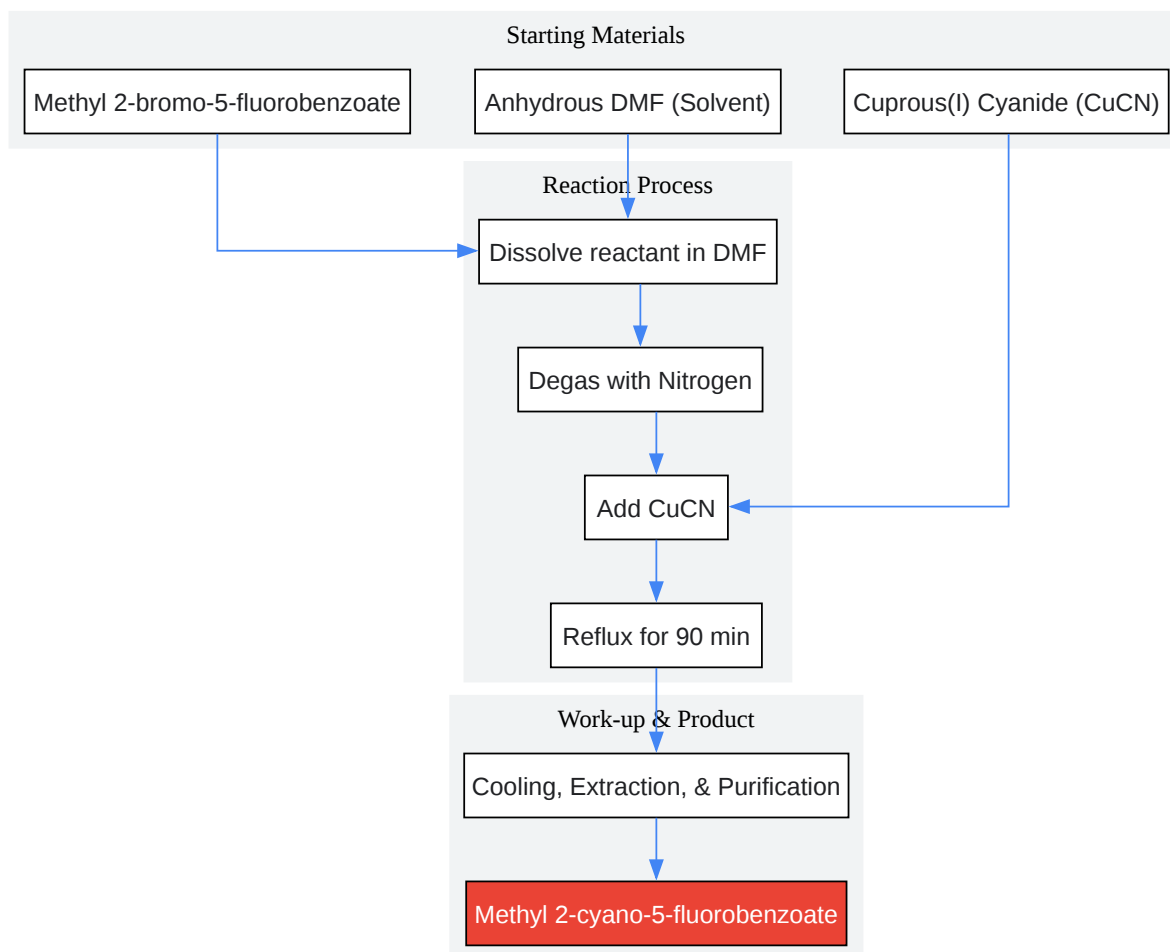
Reaction: Synthesis from Methyl 2-bromo-5-fluorobenzoate.

Experimental Protocol:

- Reactant Preparation: Dissolve Methyl 2-bromo-5-fluorobenzoate (e.g., 3.0 g, 12.87 mmol) in anhydrous N,N-Dimethylformamide (DMF) (e.g., 18 mL).[2]
- Degassing: Pass nitrogen gas through the solution for approximately 5 minutes to remove dissolved oxygen.[2]

- Addition of Cyanide Source: Add cuprous(I) cyanide (CuCN) (e.g., 2.3 g, 25.74 mmol) to the reaction mixture.^[2]
- Reaction Conditions: Heat the mixture under reflux for about 90 minutes.^[2] The reaction progress should be monitored (e.g., by TLC or GC-MS).
- Work-up and Purification: After the reaction is complete, the mixture is typically cooled, diluted with water, and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified, often through column chromatography, to yield the final product.

Below is a diagram illustrating the workflow for the synthesis of **Methyl 2-cyano-5-fluorobenzoate**.



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Caption: Synthesis workflow of **Methyl 2-cyano-5-fluorobenzoate**.

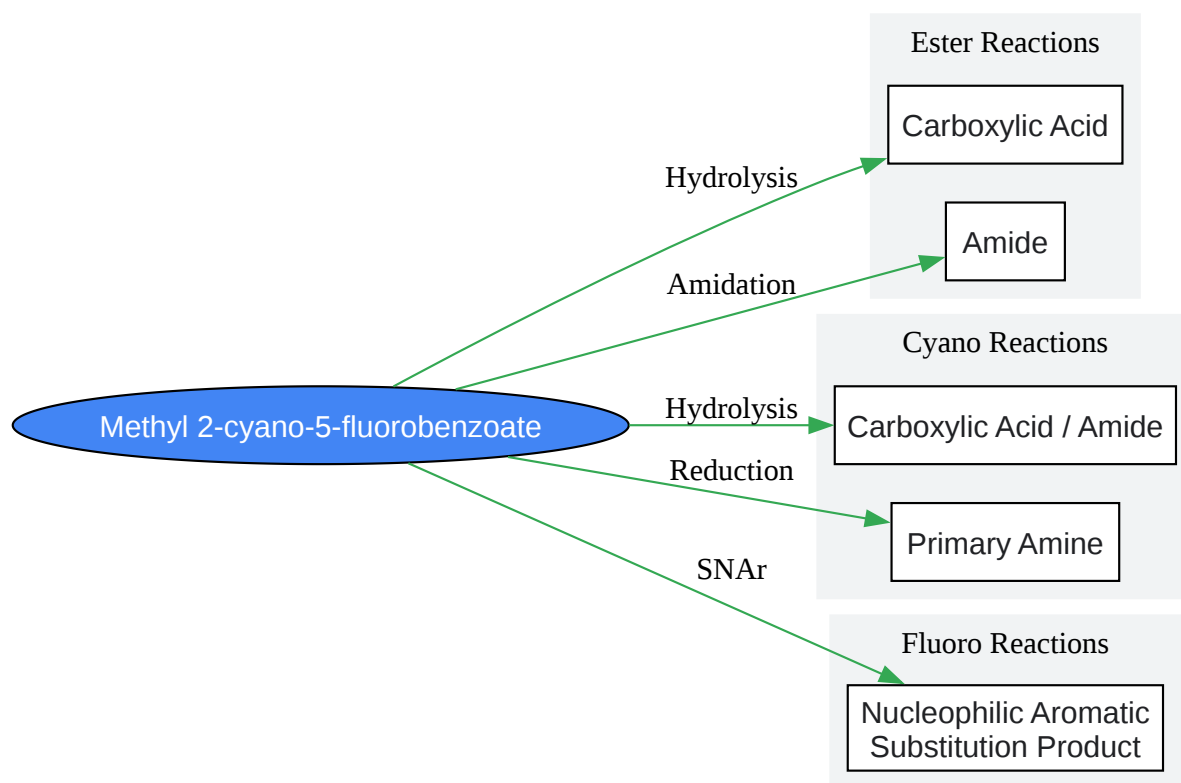
Reactivity and Applications in Drug Development

Methyl 2-cyano-5-fluorobenzoate is a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[6] Its utility stems from the reactivity of its three distinct functional groups: the methyl ester, the cyano group, and the fluorine atom on the aromatic ring.

- **Ester Group:** The methyl ester can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. It can also be converted to amides by reacting with amines.
- **Cyano Group:** The nitrile can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to a primary amine.[6] This provides a route to introduce nitrogen-containing functionalities.
- **Fluoro Group:** The fluorine atom activates the aromatic ring for nucleophilic aromatic substitution (S_NAr) reactions, where it can be displaced by various nucleophiles.[6] Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[6]

This trifunctional nature allows for sequential and site-selective modifications, making it an essential building block for constructing diverse molecular scaffolds for therapeutic applications, including the development of antineoplastic agents.[6]

The logical relationship of its functional groups and their potential transformations is outlined in the diagram below.



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Caption: Reactivity pathways of **Methyl 2-cyano-5-fluorobenzoate**.

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